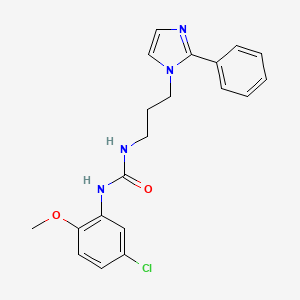

1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Description

1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2/c1-27-18-9-8-16(21)14-17(18)24-20(26)23-10-5-12-25-13-11-22-19(25)15-6-3-2-4-7-15/h2-4,6-9,11,13-14H,5,10,12H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNGLLRDPFSMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 2-phenyl-1H-imidazole.

Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with an isocyanate derivative to form an intermediate urea compound.

Coupling Reaction: The intermediate is then coupled with 3-(2-phenyl-1H-imidazol-1-yl)propylamine under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN5O2, with a molecular weight of approximately 373.85 g/mol. The compound features a chloro-substituted methoxyphenyl group and an imidazole moiety, which are critical for its biological activities.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of imidazole have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). In one study, certain imidazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1 | 16 | Weak |

| 26 | ≤0.25 | Strong |

| 32 | ≤0.25 | Strong |

Antifungal Activity

The compound also shows promise as an antifungal agent. In a comparative study, several imidazole derivatives were tested against Cryptococcus neoformans, with some achieving MICs of ≤0.25 µg/mL . This suggests that the structural features of the compound may enhance its antifungal efficacy.

Anticancer Potential

The imidazole and urea functionalities in the compound have been linked to anticancer properties in various studies. Compounds containing these groups have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. For example, certain imidazole derivatives have shown cytotoxic effects against human cancer cell lines while exhibiting low toxicity to normal cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Anti-MRSA Activity : A series of imidazole derivatives were synthesized and evaluated for their antibacterial properties against MRSA. The study concluded that specific substitutions on the imidazole ring significantly influenced antimicrobial potency .

- Antifungal Efficacy : Research demonstrated that certain imidazole compounds exhibited selective antifungal activity without cytotoxicity towards human cells, making them suitable candidates for further development as antifungal agents .

- Cytotoxicity Evaluation : A comprehensive cytotoxicity assessment was performed on several analogues of imidazole derivatives, revealing that some compounds displayed minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile .

Q & A

Q. What are the recommended synthetic routes for 1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea?

- Methodological Answer : The compound can be synthesized via a multi-step process:

Intermediate Preparation : Start with chlorination of aniline derivatives to form substituted phenyl groups. For example, 5-chloro-2-methoxyaniline can be prepared using selective halogenation and methoxylation .

Urea Coupling : React the substituted phenyl isocyanate with a secondary amine (e.g., 3-(2-phenylimidazol-1-yl)propylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Catalysts like triethylamine or 1,8-diazabicycloundec-7-ene (DBU) improve yield .

Optimization : Solvent choice (e.g., DMF vs. THF) and temperature (0–25°C) significantly affect reaction efficiency. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the methoxyphenyl group appear as singlets (~δ 3.8–4.0 ppm), while imidazole protons resonate as doublets (~δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] for CHClNO: 407.12) .

- Infrared (IR) Spectroscopy : Urea carbonyl stretches (~1640–1680 cm) and imidazole C=N vibrations (~1500 cm) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Assays : Standardize in vitro assays (e.g., enzyme inhibition IC values) across studies using positive controls (e.g., known kinase inhibitors) to minimize variability .

- Structural Confirmation : Re-evaluate compound purity via HPLC and X-ray crystallography (if crystalline). Impurities or isomerism (e.g., tautomerism in imidazole) may skew activity results .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities against proposed targets (e.g., tyrosine kinases) and validate experimentally via surface plasmon resonance (SPR) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Systematic Substituent Variation : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and assess changes in activity. For example, bulkier groups on the phenyl ring may enhance target selectivity .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bonds from urea carbonyl) .

- In Silico ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .

- Transcriptomic Profiling : RNA-seq or single-cell sequencing identifies downstream pathways affected by the compound. For example, imidazole-containing ureas may modulate NF-κB or MAPK signaling .

- In Vivo Efficacy : Use xenograft models (e.g., human cancer cell lines in nude mice) with dose-response studies (e.g., 10–100 mg/kg oral doses) to correlate pharmacokinetics with tumor suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.